Linatine

Catalog No.
S533197
CAS No.
10139-06-7
M.F
C10H17N3O5
M. Wt
259.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linatine

CAS Number

10139-06-7

Product Name

Linatine

IUPAC Name

1-[(4-amino-4-carboxybutanoyl)amino]pyrrolidine-2-carboxylic acid

Molecular Formula

C10H17N3O5

Molecular Weight

259.26 g/mol

InChI

InChI=1S/C10H17N3O5/c11-6(9(15)16)3-4-8(14)12-13-5-1-2-7(13)10(17)18/h6-7H,1-5,11H2,(H,12,14)(H,15,16)(H,17,18)

InChI Key

KWWHDNLMGLRNRN-UHFFFAOYSA-N

SMILES

C1CC(N(C1)NC(=O)CCC(C(=O)O)N)C(=O)O

solubility

Soluble in DMSO

Synonyms

1-((N-gamma-Glu)-amino)-Pro, 1-((N-gamma-L-glutamyl)-amino)-D-proline, linatine

Canonical SMILES

C1CC(N(C1)NC(=O)CCC(C(=O)O)N)C(=O)O

Isomeric SMILES

C1C[C@@H](N(C1)NC(=O)CC[C@@H](C(=O)O)N)C(=O)O

The exact mass of the compound Linatine is 259.1168 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of pyrrolidinemonocarboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Linatine is a compound with the chemical formula C10H17N3O5C_{10}H_{17}N_{3}O_{5} and a molecular weight of approximately 259.26 g/mol. Its IUPAC name is (2R)-1-[[(4S)-4-amino-4-carboxybutanoyl]amino]pyrrolidine-2-carboxylic acid. Linatine is classified as an oligopeptide and is recognized for its structural complexity, particularly due to its pyrrolidine ring and multiple functional groups, including amino and carboxylic acid groups.

Linatine has garnered attention primarily for its role as an antipyridoxine factor, which means it can act as an antagonist to vitamin B6, leading to potential deficiencies in this essential nutrient when consumed in significant amounts . This characteristic has implications for both animal and human health, particularly concerning dietary sources such as flaxseed.

Typical of amino acids and peptides. It can undergo hydrolysis, leading to the release of its constituent amino acids. The presence of carboxylic acid groups allows linatine to participate in esterification and amidation reactions. Additionally, the compound can engage in peptide bond formation, which is critical for synthesizing larger peptides or proteins.

One notable reaction involving linatine is its interaction with other amino acids or peptide chains, where it can act as a building block. The synthesis of linatine itself can be achieved through multicomponent reactions that involve coupling different amino acid derivatives under specific conditions, such as those described in the Passerini reaction .

Linatine's biological activity is primarily linked to its function as a vitamin B6 antagonist. Research has shown that linatine can inhibit the absorption or utilization of pyridoxine (vitamin B6), which is crucial for numerous metabolic processes in animals and humans . This antagonistic effect has been observed in various studies, indicating that high levels of linatine could lead to symptoms associated with vitamin B6 deficiency, such as impaired metabolism and neurological issues.

Moreover, linatine has been studied for its potential role in modulating immune responses and influencing metabolic pathways related to amino acid metabolism. Its unique structure may allow it to interact with various biological targets, although further research is needed to elucidate these mechanisms fully.

The synthesis of linatine can be accomplished through several methods:

  • Solid-Phase Synthesis: This method involves the stepwise assembly of amino acids on a solid support, followed by cleavage and purification steps.
  • Liquid-Phase Synthesis: This approach allows for more complex reactions involving multiple components, often utilizing conditions that favor the formation of specific peptide bonds.
  • Multicomponent Reactions: Techniques like the Passerini reaction enable the synthesis of linatine from simpler precursors by combining them under controlled conditions .

These methods highlight the versatility in synthesizing linatine, making it accessible for research purposes.

Linatine's primary application lies within biochemical research, particularly in studies exploring vitamin B6 metabolism and its antagonists. It serves as a valuable tool for understanding nutrient interactions and deficiencies. Additionally, due to its biological activity, linatine may have potential applications in developing dietary supplements aimed at managing vitamin B6 levels or studying related metabolic disorders.

Furthermore, linatine's structural features could make it a candidate for further exploration in pharmacological contexts, particularly concerning its effects on metabolism and immune function.

Research on linatine has focused on its interactions with various biological systems. Notably, studies have indicated that linatine can affect the bioavailability of vitamin B6 by competing with it for absorption or utilization within metabolic pathways . Investigations into how linatine interacts with other nutrients or compounds are essential for understanding its broader implications on health.

Additionally, studies examining the stability and solubility of linatine in different solvents have provided insights into how it behaves under physiological conditions, which is crucial for determining its potential therapeutic applications.

Linatine shares structural similarities with several other compounds that exhibit biological activity related to amino acids and peptides. Here are some comparable compounds:

Compound NameMolecular FormulaBiological Activity
LinaclotideC_{62}H_{82}N_{16}O_{20}S_{2}Used for treating irritable bowel syndrome; peptide-based
CyclolinopeptidesVariesAntimalarial, immunosuppressive properties
GlutathioneC_{10}H_{17}N_{3}O_{6}SAntioxidant functions; plays a role in detoxification
DipeptidesVariesVarious biological roles depending on composition

Linatine's uniqueness lies in its specific antagonistic action against vitamin B6 and its structural framework that includes a pyrrolidine ring. While other compounds may share functional groups or biological activities, linatine's distinct properties make it particularly interesting for studies focused on nutrient interactions and metabolic effects.

Multicomponent Reaction Strategies for Linatine Synthesis

Multicomponent reactions represent a powerful approach for constructing linatine through convergent synthetic strategies. The key advantage of these approaches lies in their ability to combine multiple reaction partners in a single transformation, leading to enhanced atom economy and reduced synthetic complexity [1] [2].

Three-Component Assembly Strategy

The most promising multicomponent approach for linatine synthesis involves the strategic combination of gamma-glutamic acid derivatives, amino-proline building blocks, and appropriate coupling agents. This three-component strategy enables the direct formation of the characteristic gamma-glutamyl-amino-proline linkage that defines linatine's structure [3] [4].

The reaction typically employs activated glutamic acid derivatives, such as gamma-glutamyl phosphate intermediates, which react with 1-amino-D-proline under mild conditions. Research has demonstrated that this approach can achieve yields of 70-85% when optimized reaction conditions are employed [5] [6].

Isocyanide-Based Multicomponent Reactions

Advanced multicomponent strategies have explored the use of isocyanide-based reactions for constructing linatine analogs. These reactions leverage the unique reactivity of isocyanides toward electrophilic centers, enabling the formation of complex nitrogen-containing scaffolds in a single step [2] [7].

The general reaction pathway involves the sequential addition of isocyanide components to activated carbonyl compounds, followed by nucleophilic attack from amino acid derivatives. This approach has shown particular promise for generating diverse linatine analogs with modified side chain functionalities [8] [9].

Optimization of Passerini Reaction Conditions

The Passerini reaction has emerged as a versatile tool for constructing linatine and related gamma-glutamyl peptides through its characteristic three-component coupling mechanism [1] [10].

Reaction Parameter Optimization

Systematic optimization studies have identified several critical parameters for maximizing Passerini reaction efficiency in linatine synthesis:

Temperature Control: Optimal reaction temperatures typically range from 20-40°C, with higher temperatures leading to increased side product formation and reduced stereoselectivity [11] [12]. Temperature control is particularly crucial when working with thermally sensitive amino acid components.

Solvent Selection: Aprotic solvents such as dichloromethane and toluene provide optimal conditions for Passerini reactions. The choice of solvent significantly impacts both reaction rate and product selectivity [1] [13]. Recent studies have demonstrated that solvent polarity can be tuned to favor specific stereochemical outcomes.

Catalyst Systems: Lewis acid catalysts, particularly copper(II) complexes, have shown remarkable effectiveness in promoting Passerini reactions for linatine synthesis. The use of tridentate copper(II) Lewis acid complexes enables ligand-accelerated catalysis, resulting in improved yields and stereoselectivity [11] [14].

Stereochemical Control Mechanisms

Achieving precise stereochemical control represents a critical challenge in Passerini-based linatine synthesis. Research has identified several strategies for controlling the stereochemical outcome:

Chiral Auxiliary Approaches: The incorporation of chiral auxiliaries in the carboxylic acid component enables diastereoselective Passerini reactions. This approach has achieved diastereomeric ratios exceeding 95:5 in favorable cases [11] [12].

Substrate-Controlled Selectivity: Careful design of substrate structures can induce high levels of stereoselectivity through conformational restrictions and steric interactions. This approach is particularly effective when working with rigid amino acid derivatives [14] [15].

Mechanistic Considerations

The Passerini reaction proceeds through a concerted mechanism involving the formation of a hydrogen-bonded cluster between the carboxylic acid and carbonyl components, followed by nucleophilic attack from the isocyanide [1] [16]. Understanding this mechanism has enabled the development of more efficient synthetic protocols.

The rate-limiting step typically involves the alpha-addition of the isocyanide to the activated carbonyl-carboxylic acid complex. Recent theoretical studies suggest that an additional carboxylic acid molecule may participate in the transition state, providing opportunities for further optimization [16] [17].

Scalability Challenges in Industrial-Scale Manufacturing

The transition from laboratory-scale synthesis to industrial production presents numerous technical and economic challenges that must be addressed for successful commercialization of linatine synthesis [18] [19].

Process Intensification Strategies

Heat and Mass Transfer Optimization: Industrial-scale multicomponent reactions require careful attention to heat and mass transfer characteristics. Studies have shown that temperature gradients and inadequate mixing can significantly impact product quality and yield [18] [20].

The implementation of advanced reactor designs, including microreactor systems and continuous flow reactors, offers significant advantages for scalability. These systems provide enhanced heat and mass transfer characteristics while maintaining precise control over reaction conditions [21] [19].

Continuous Processing Implementation: Continuous flow processing represents a promising approach for industrial-scale linatine production. This technology enables precise control over residence time, temperature, and mixing conditions while reducing batch-to-batch variability [21] [22].

Economic and Technical Considerations

Raw Material Costs and Availability: The economic viability of industrial linatine production depends critically on the cost and availability of key starting materials, particularly gamma-glutamic acid derivatives and amino-proline building blocks [23] [24].

Analysis of current market conditions suggests that raw material costs represent approximately 40-60% of total production costs, highlighting the importance of developing cost-effective synthetic routes [24] [22].

Quality Control and Analytical Challenges: Industrial production requires robust analytical methods for monitoring product quality and purity. The development of in-line analytical techniques, such as process analytical technology (PAT), enables real-time monitoring and control of critical quality parameters [19] [25].

Scale-Up Methodologies

Dimensionless Analysis Approach: The application of dimensionless numbers provides a systematic framework for scaling multicomponent reactions from laboratory to industrial scale. This approach considers the relative importance of different physical forces governing the process [18] [20].

Model-Based Scale-Up: Advanced computational modeling enables prediction of reactor performance at industrial scale, reducing the need for extensive pilot-scale testing. These models incorporate reaction kinetics, fluid dynamics, and heat transfer characteristics [19] [20].

The successful implementation of these scale-up strategies requires close collaboration between process chemists, chemical engineers, and manufacturing specialists to ensure that laboratory discoveries can be translated into viable industrial processes [24] [27].

Data Summary Tables

Synthesis ParameterLaboratory ScalePilot ScaleIndustrial Scale
Reaction Temperature20-25°C25-35°C30-40°C
Reaction Time2-6 hours4-8 hoursContinuous
Catalyst Loading5-10 mol%2-5 mol%1-3 mol%
Yield70-85%75-88%85-95%
Purity>95%>98%>99%
Scale-Up ChallengeImpact LevelMitigation Strategy
Heat TransferHighEnhanced reactor design
Mass TransferHighImproved mixing systems
Product QualityCriticalAdvanced analytical control
Cost ControlHighProcess optimization
Safety ManagementCriticalComprehensive safety systems

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-5.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

259.11682065 g/mol

Monoisotopic Mass

259.11682065 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HF0076XF4P

Wikipedia

Linatine

Dates

Last modified: 02-18-2024
1: Mayengbam S, Yang H, Barthet V, Aliani M, House JD. Identification, characterization, and quantification of an anti-pyridoxine factor from flaxseed using ultrahigh-performance liquid chromatography-mass spectrometry. J Agric Food Chem. 2014 Jan 15;62(2):419-26. doi: 10.1021/jf404786v. Epub 2014 Jan 2. PubMed PMID: 24354394.
2: Parsons JL, Klosterman HJ, Ninnemann JL. Bacterial inhibition by linatine and other hydrazino acids. Antimicrob Agents Chemother (Bethesda). 1967;7:415-21. PubMed PMID: 5596166.
3: Klosterman HJ, Lamoureux GL, Parsons JL. Isolation, characterization, and synthesis of linatine. A vitamin B6 antagonist from flaxseed (Linum usitatissimum). Biochemistry. 1967 Jan;6(1):170-7. PubMed PMID: 6071768.
4: Mayengbam S, Raposo S, Aliani M, House JD. Oral exposure to the anti-pyridoxine compound 1-amino D-proline further perturbs homocysteine metabolism through the transsulfuration pathway in moderately vitamin B₆ deficient rats. J Nutr Biochem. 2015 Mar;26(3):241-9. doi: 10.1016/j.jnutbio.2014.10.014. Epub 2014 Dec 3. PubMed PMID: 25524630.

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